N-(2-ethoxyethyl)anilinehydrochloride

Beschreibung

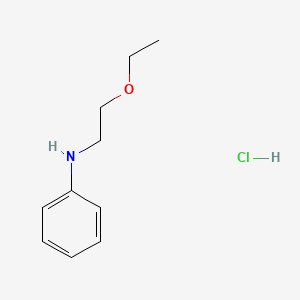

N-(2-Ethoxyethyl)aniline hydrochloride is an organic compound featuring an aniline moiety substituted with a 2-ethoxyethyl group at the nitrogen atom, forming a hydrochloride salt. The ethoxyethyl group imparts moderate polarity due to the ether linkage, while the hydrochloride salt enhances solubility in polar solvents. This compound is likely utilized in pharmaceutical or agrochemical synthesis as an intermediate, given its amine functionality and stability .

Eigenschaften

Molekularformel |

C10H16ClNO |

|---|---|

Molekulargewicht |

201.69 g/mol |

IUPAC-Name |

N-(2-ethoxyethyl)aniline;hydrochloride |

InChI |

InChI=1S/C10H15NO.ClH/c1-2-12-9-8-11-10-6-4-3-5-7-10;/h3-7,11H,2,8-9H2,1H3;1H |

InChI-Schlüssel |

PNEMPJDMDWNVBN-UHFFFAOYSA-N |

Kanonische SMILES |

CCOCCNC1=CC=CC=C1.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyethyl)aniline hydrochloride typically involves the reaction of aniline with 2-ethoxyethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Direct Nucleophilic Substitution: Aniline reacts with 2-ethoxyethanol in the presence of hydrochloric acid to form N-(2-ethoxyethyl)aniline hydrochloride.

Reaction Conditions: The reaction is usually conducted at room temperature with continuous stirring to ensure complete mixing of the reactants.

Industrial Production Methods

In an industrial setting, the production of N-(2-ethoxyethyl)aniline hydrochloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product. Industrial production methods often involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase yield.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-ethoxyethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The ethoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, including halides and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2-ethoxyethyl)aniline hydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-(2-ethoxyethyl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. The ethoxyethyl group enhances its solubility and reactivity, making it a versatile compound in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of N-(2-ethoxyethyl)aniline hydrochloride and related compounds:

Key Comparative Analysis

Electron Effects and Reactivity

- 4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride (CAS 90945-04-3) contains an electron-withdrawing chloro group on the aromatic ring, which reduces electron density at the para position, making it less reactive toward electrophilic aromatic substitution compared to the unsubstituted N-(2-ethoxyethyl)aniline hydrochloride .

- 2-[(N,N-Diethyl)amino]ethyl chloride hydrochloride (CAS 869-24-9) features a tertiary amine group, which is more basic (pKa ~10–11) than the ethoxyethyl group (pKa ~neutral). This difference influences solubility in acidic media and reactivity in alkylation reactions .

Solubility and Stability

- The ethoxyethyl group in N-(2-ethoxyethyl)aniline hydrochloride provides better lipid solubility compared to the hydrophilic diethylamino group in CAS 869-24-9, making the former more suitable for lipid-based formulations .

- The trimethylindolyl ethenyl group in the compound from introduces steric hindrance and extended conjugation, reducing solubility in aqueous systems but enhancing stability in organic solvents .

Biologische Aktivität

N-(2-ethoxyethyl)aniline hydrochloride is an organic compound with notable biological activity, particularly in enzyme interactions and protein binding studies. This article delves into its biological properties, synthesis, structural features, and relevant research findings.

Chemical Structure and Properties

N-(2-ethoxyethyl)aniline hydrochloride is classified as an aniline derivative with the molecular formula and a molecular weight of approximately 201.69 g/mol. The compound features an ethoxyethyl group attached to the nitrogen atom of the aniline structure, enhancing its solubility and reactivity in various chemical environments. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which improves stability and solubility in aqueous solutions.

Synthesis

The synthesis of N-(2-ethoxyethyl)aniline hydrochloride typically involves a straightforward reaction between aniline and 2-ethoxyethanol in the presence of hydrochloric acid. The reaction conditions are controlled to ensure high yields and purity of the product.

Biological Activity

Research indicates that N-(2-ethoxyethyl)aniline hydrochloride exhibits significant biological activity. Key findings include:

- Enzyme Interactions : The compound acts as a nucleophile, participating in various biochemical pathways, which suggests potential applications in pharmacological studies.

- Protein Binding Studies : Initial studies have shown interactions with different proteins, although specific biological effects require further investigation.

Comparative Analysis with Similar Compounds

The following table compares N-(2-ethoxyethyl)aniline hydrochloride with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-ethoxyethyl)aniline | C10H15NO | Contains an ethoxyethyl group; used in biological studies. |

| 4-Chloro-N-(2-ethoxyethyl)aniline hydrochloride | C10H15ClNO | Contains a chlorine atom; different reactivity profile. |

| 2-(2-Ethoxyethoxy)aniline | C10H15NO2 | Has an additional ether group; alters solubility properties. |

| N-(2-hydroxyethyl)aniline | C10H15NO | Hydroxyethyl group instead of ethoxyethyl; different reactivity profile. |

Research Findings

Recent studies have highlighted the following aspects:

- Pharmacological Potential : The unique structure of N-(2-ethoxyethyl)aniline hydrochloride suggests it may serve as a lead compound in drug development targeting specific enzymes or receptors.

- Toxicity and Safety : Preliminary data indicate that while the compound exhibits biological activity, comprehensive toxicity assessments are necessary to ascertain its safety profile for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.